Uracil, 5-(dimethylamino)-3-methyl-1-phenyl-
Description
Structural Identity and Nomenclature
Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- is systematically named 5-(dimethylamino)-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione under IUPAC conventions. The core structure derives from uracil, a naturally occurring pyrimidine base in RNA, which consists of a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4. Modifications to this scaffold include:
- A dimethylamino group (-N(CH₃)₂) at the 5-position, introducing electron-donating character and enhancing solubility in organic solvents.
- A methyl group (-CH₃) at the 3-position, which sterically influences ring conformation and intermolecular interactions.
- A phenyl group (-C₆H₅) at the 1-position, contributing aromaticity and lipophilicity to the molecule.
The molecular formula is C₁₃H₁₅N₃O₂ , with a calculated molecular weight of 245.28 g/mol . Spectroscopic characterization, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirms the placement of substituents and the integrity of the pyrimidine ring. Comparative analysis with analogous compounds, such as 5-(dimethylamino)-1-methyl-3-phenyluracil (CAS 53727-39-2), reveals shared features in electronic distribution but distinct stereochemical profiles due to positional isomerism.
Historical Context and Discovery
The synthesis of substituted uracil derivatives emerged prominently in the late 20th century, driven by the need to modulate the pharmacokinetic and pharmacodynamic properties of nucleic acid analogs. While uracil itself was first isolated in 1900, the introduction of functional groups like dimethylamino and phenyl became feasible only with advancements in cross-coupling and halogenation techniques. Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- likely originated from medicinal chemistry campaigns targeting enzymes such as thymidylate synthase or dihydroorotate dehydrogenase, where modified pyrimidines act as inhibitors or substrates.
Early synthetic routes involved bromination of the uracil core at the 5-position, followed by palladium-catalyzed couplings to introduce aryl groups. These methods prioritized regioselectivity to avoid side reactions at the 6-position, a common challenge in pyrimidine functionalization. The compound’s development parallels broader trends in heterocyclic chemistry, where electron-rich substituents are strategically added to enhance binding affinity in biological systems.
Significance in Pyrimidine Chemistry
The structural modifications in Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- exemplify key principles in pyrimidine chemistry:
- Electronic Modulation : The dimethylamino group donates electrons through resonance, altering the electron density of the pyrimidine ring and influencing reactivity in nucleophilic or electrophilic substitutions.
- Steric Effects : The 3-methyl and 1-phenyl groups create steric hindrance, which can dictate regioselectivity in further derivatization or interaction with biological targets.
- Solubility and Bioavailability : The phenyl group enhances lipophilicity, potentially improving membrane permeability compared to unmodified uracil.
These attributes make the compound a valuable scaffold for developing kinase inhibitors, antiviral agents, or fluorescent probes, as demonstrated by studies on related uracil derivatives. Its synthesis also serves as a model for functionalizing pyrimidines at multiple positions without compromising ring stability.
Table 1: Key Structural and Chemical Properties
Properties
CAS No. |
53727-38-1 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-(dimethylamino)-3-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-14(2)11-9-16(10-7-5-4-6-8-10)13(18)15(3)12(11)17/h4-9H,1-3H3 |
InChI Key |
NHNWBHDARPZSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Halogenation
- Starting material: 6-chloro-1,2-dimethyluracil.
- Reaction: Bromination at the 5-position using bromine or N-bromosuccinimide (NBS).
- Product: 5-bromo-6-chloro-1,3-dimethyluracil.
Step 2: Amination
- Reaction: Substitution of the bromine atom with a dimethylamino group using dimethylamine in an appropriate solvent (e.g., ethanol or acetonitrile).
- Catalyst: Often requires a base such as potassium carbonate (K₂CO₃).
- Product: 5-(dimethylamino)-6-chloro-1,3-dimethyluracil.
Step 3: Phenylation
- Reaction: Phenylation at the N1 position via alkylation or Suzuki–Miyaura cross-coupling.
- Example: Reacting with phenylboronic acid in the presence of a palladium catalyst for cross-coupling.
- Solvent: Tetrahydrofuran (THF) or dioxane.
- Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
- Product: Uracil derivative with a phenyl group at the N1 position.
Step 4: Methylation
- Reaction: Introduction of a methyl group at the C3 position using methyl iodide (CH₃I) under basic conditions.
- Product: Uracil, 5-(dimethylamino)-3-methyl-1-phenyl.
Challenges in Synthesis
Reaction Selectivity
Reactions involving electron-donating or withdrawing groups on the phenyl ring can significantly influence yields and selectivity.
Analytical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| Density | ~1.26 g/cm³ |
| Purification Techniques | Recrystallization, silica gel chromatography |
Summary Table of Key Reactions
| Step | Reaction Type | Reagents/Catalysts | Products |
|---|---|---|---|
| 1 | Bromination | Bromine/NBS | 5-Bromo derivative |
| 2 | Amination | Dimethylamine, K₂CO₃ | Dimethylamino-substituted uracil |
| 3 | Phenylation | Phenylboronic acid, Pd catalyst | Phenyl-substituted uracil |
| 4 | Methylation | Methyl iodide | Final compound |
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: Alkylation and acylation at different positions on the uracil ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the uracil ring, altering its chemical properties.
Common Reagents and Conditions
Alkylation: Alkyl halides and bases like sodium hydride are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride are used to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions typically yield N-alkylated uracil derivatives, while oxidation reactions can produce uracil derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties through various studies. It has been evaluated for its cytotoxic effects against different cancer cell lines, including those from breast and leukemia cancers.
- Case Study: A study investigated the cytotoxicity of this compound on human leukemia (CCRFCEM) and breast adenocarcinoma (MDA-MB-468) cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, achieving up to 70% reduction at specific concentrations after 72 hours of treatment .
Antiviral Properties
Research has indicated that derivatives of uracil can interfere with viral replication processes. The modification of uracil with various functional groups has been shown to enhance its antiviral activity.
- Mechanism: Uracil derivatives can act as nucleoside analogs, inhibiting viral polymerases and thereby blocking viral DNA synthesis .
Immunomodulatory Effects
Studies have highlighted the immunomodulatory potential of uracil derivatives, which can enhance immune responses.
Mechanism of Action
The mechanism of action of Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- involves its interaction with nucleic acids and enzymes involved in nucleotide metabolism. It can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis . This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituents at the 5-Position
- 5-(Dimethylamino)-3-ethyl-6-methyl-1-phenyluracil (CAS 31992-03-7): Molecular formula: C₁₅H₁₉N₃O₂ (molar mass: 273.33 g/mol). Key differences: Ethyl at C3 and methyl at C6 (vs. Predicted properties: Density (1.21 g/cm³), boiling point (376.3°C), pKa (1.22). The ethyl group increases lipophilicity, while the 6-methyl may sterically hinder interactions .
- 5-Amino-1,3-dimethyluracil hydrochloride: Molecular formula: C₇H₁₁ClN₃O₂ (molar mass: 216.64 g/mol). Key differences: Amino group at C5 (vs. dimethylamino), methyl at N1 (vs. phenyl), and hydrochloride salt form. The amino group enhances polarity, improving aqueous solubility compared to dimethylamino derivatives .
5-(Acylethynyl)uracils :
Substituents at the 1-Position
- 1-(2-Hydroxyethoxy)methyluracils :
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
Uracil, 5-(dimethylamino)-3-methyl-1-phenyl-, also known by its CAS number 53727-38-1, is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and research findings.
| Property | Detail |
|---|---|
| CAS Number | 53727-38-1 |
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- |
Antimicrobial Activity
Research indicates that uracil derivatives exhibit significant antimicrobial properties. A study evaluating various synthesized uracil derivatives found that certain compounds demonstrated considerable antifungal and antibacterial activity. For instance, compounds derived from uracil showed effective inhibition against Candida albicans and Escherichia coli, with IC50 values ranging from 1.8 to 1.9 µg/mL for the most active derivatives .
Anticancer Properties
Uracil derivatives are also being explored for their anticancer potential. In vitro studies have shown that some derivatives exhibit broad-spectrum antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Notably, compounds synthesized from uracil demonstrated cytotoxic effects with lower toxicity towards normal cells compared to traditional chemotherapeutic agents like 5-fluorouracil (5-FU) . The IC50 values for these compounds suggest promising efficacy in targeting tumor cells while sparing healthy cells.
The biological effects of uracil derivatives can be attributed to their ability to interact with specific molecular targets within cells. For instance, uracil itself acts as a reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), which is crucial in the metabolism of various chemotherapeutic agents. This mechanism can potentially reduce the toxicity associated with drugs like 5-FU .
Case Studies
- Antimicrobial Evaluation :
- Cytotoxicity Testing :
Synthesis Methods
The synthesis of uracil derivatives often involves multi-step organic reactions. Common methods include:
- Substitution Reactions : Utilizing electrophilic aromatic substitution to introduce various functional groups into the uracil structure.
- Cyclization Techniques : Employing cycloaddition reactions to form complex structures that enhance biological activity.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms dimethylamino group integration.
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles to validate stereochemistry .
- Mass spectrometry : Determines molecular weight and fragmentation patterns, critical for verifying synthetic products .
How can researchers address discrepancies in spectroscopic data between synthetic batches?
Advanced Research Question
Contradictions may arise from impurities, polymorphism, or solvent effects. Strategies include:
- Repetitive recrystallization to isolate pure phases.
- Dynamic NMR to study conformational equilibria.
- High-resolution X-ray diffraction to detect subtle structural variations . Cross-validate findings with computational models (e.g., comparing DFT-predicted vs. experimental IR spectra) .
What methodologies enable selective halogenation at the 5- or 6-position of the uracil ring?
Advanced Research Question
Halogenation often employs reagents like NXS (N-halosuccinimide) or Cl₂/Br₂ under controlled conditions. For 5-substitution, electron-donating groups (e.g., dimethylamino) direct electrophiles to the 5-position via resonance stabilization. 6-substitution requires blocking the 5-position or using directing groups. Solvent polarity and temperature critically influence regioselectivity .
How can unexpected byproducts during synthesis be identified and mitigated?
Basic Research Question
- TLC/HPLC monitoring : Track reaction progress to detect intermediates/byproducts.
- LC-MS : Identify byproduct structures via fragmentation patterns.
- Adjust reaction conditions : Reduce acid concentration or use inert atmospheres to prevent oxidation. For persistent issues, modify protecting groups (e.g., trimethylsilyl) to block unwanted sites .
What are the implications of the dimethylamino group on the compound’s solubility and bioactivity?
Advanced Research Question
The dimethylamino group enhances solubility in polar solvents (e.g., methanol) via hydrogen bonding. Its electron-donating nature increases π-cloud density, potentially improving binding affinity in biological targets (e.g., enzyme active sites). Computational docking studies can correlate substituent effects with bioactivity .
How do solvent and pH conditions influence the compound’s stability during storage?
Basic Research Question
- pH : Neutral to slightly acidic conditions (pH 5–7) prevent deamination of the dimethylamino group.
- Solvent : Store in anhydrous DMSO or chloroform to avoid hydrolysis.
- Temperature : –20°C under argon minimizes degradation. Stability assays (e.g., accelerated aging studies) quantify decomposition rates .
What strategies are recommended for scaling up synthesis while maintaining purity?
Advanced Research Question
- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., dimethylamination).
- Crystallization engineering : Use anti-solvent precipitation or seed crystals to control particle size.
- Process analytical technology (PAT) : In-line UV/IR probes monitor critical quality attributes (CQAs) in real time .
How can researchers validate the compound’s role in catalytic or supramolecular applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
